1-(2-Ethylhexyl)-2-methylbenzimidazole
Description
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-2-methylbenzimidazole |
InChI |
InChI=1S/C16H24N2/c1-4-6-9-14(5-2)12-18-13(3)17-15-10-7-8-11-16(15)18/h7-8,10-11,14H,4-6,9,12H2,1-3H3 |
InChI Key |
BMIDJVNTZNJFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=NC2=CC=CC=C21)C |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial and Antifungal Activity
The benzimidazole scaffold, including derivatives like 1-(2-Ethylhexyl)-2-methylbenzimidazole, has been extensively studied for its antibacterial and antifungal properties. Research indicates that compounds derived from benzimidazole exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. For instance, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown promising results with minimal inhibitory concentrations (MIC) as low as 4 μg/mL against these pathogens .
Anticancer Properties
Several studies have highlighted the antiproliferative effects of benzimidazole derivatives on cancer cell lines. For example, a compound similar to this compound demonstrated notable cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective growth inhibition . The mechanism of action often involves targeting critical enzymes such as dihydrofolate reductase, which plays a crucial role in nucleotide synthesis necessary for DNA replication .
Anti-inflammatory Effects
Benzimidazole derivatives have also been explored for their anti-inflammatory properties. Research has shown that certain benzimidazole compounds can significantly reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents for inflammatory diseases .
Synthesis of Coordination Polymers
This compound can serve as a precursor for synthesizing coordination polymers that exhibit reversible solid-to-liquid phase transitions. These materials are of interest in developing advanced materials for various applications, including drug delivery systems and sensors .
Corrosion Inhibition
The compound has been investigated for its efficacy as a corrosion inhibitor in various environments. Studies indicate that benzimidazole derivatives can form protective films on metal surfaces, reducing corrosion rates significantly. This property is particularly valuable in industries where metal components are exposed to harsh conditions .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Case Studies
Several case studies illustrate the diverse applications of benzimidazole derivatives:
-
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of N-alkylated benzimidazoles, compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions enhanced potency against resistant strains . -
Case Study 2: Anticancer Activity
Research focusing on the antiproliferative effects of substituted benzimidazoles revealed that specific alkyl substitutions led to enhanced activity against breast cancer cells. The findings suggest potential pathways for developing new anticancer therapies based on this scaffold . -
Case Study 3: Corrosion Inhibition
A practical application involved testing the corrosion inhibition properties of benzimidazole derivatives in acidic environments. Results demonstrated a significant decrease in corrosion rates, highlighting their potential use in industrial applications where metal protection is critical .
Comparison with Similar Compounds
Chloromidine (1-[(4-Chlorophenyl)methyl]-2-methylbenzimidazole)
- Structure : Features a 4-chlorobenzyl group at N1 and a methyl group at C2.
- Activity : Exhibits antifungal properties, particularly against Candida species, by disrupting fungal cell membranes .
- Key Differences: The 4-chlorobenzyl group introduces electronegativity and aromaticity, enhancing binding to fungal cytochrome P450 enzymes compared to the aliphatic 2-ethylhexyl chain in the target compound.
1-(2-Methylpropenyl)-2-methylbenzimidazole Isomers
Ethyl 1-(2-Hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate
- Structure : Contains a hydroxyethyl group at N1, a phenyl group at C2, and an ester moiety at C4.
- Activity : Demonstrates antitumor and antimicrobial activity, with the ester group enabling prodrug strategies for controlled release .
- Key Differences: The polar hydroxyethyl and ester groups increase water solubility but reduce blood-brain barrier penetration compared to the nonpolar 2-ethylhexyl group. The phenyl group at C2 enhances π-π stacking interactions with biological targets, improving binding affinity .
BIM5078 (1-(2′-Chloro-5′-nitrobenzenesulfonyl)-2-methylbenzimidazole)
1-(2-Methylprop-2-en-1-yl)-2-[1-(4-isobutylphenyl)ethyl]-1H-benzimidazole
- Structure : Contains a bulky isobutylphenyl-ethyl group at C2 and a propenyl group at N1.
- Pharmacokinetics : The large substituent increases molecular weight (~400 Da) and logP (~5.2), favoring prolonged half-life but limiting renal clearance .
- Key Differences :
Comparative Data Table
Preparation Methods
Alkylation of 2-Methylbenzimidazole
The alkylation of preformed 2-methylbenzimidazole with 2-ethylhexyl bromide is a two-step approach. The first step synthesizes 2-methylbenzimidazole via condensation of o-phenylenediamine and acetic acid in toluene under reflux (85–90°C), achieving yields >85%. The second step involves N-alkylation at the 1-position using 2-ethylhexyl bromide under basic conditions.
Reaction Conditions:
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Temperature: 80–100°C
-
Time: 12–24 hours
Challenges:
-
Regioselectivity: Competing alkylation at the 3-position may occur, necessitating chromatographic purification.
-
Steric hindrance from the bulky 2-ethylhexyl group reduces reaction rates, requiring excess alkylating agent (1.5–2.0 equivalents).
Hypothetical Yield:
Adapting conditions from WO2015005615A1, which reports 86% yield for analogous benzylations, the expected yield ranges from 70–75% after optimization.
One-Pot Condensation and Alkylation
This method combines the cyclization of o-phenylenediamine with simultaneous introduction of methyl and 2-ethylhexyl groups. A mixed-acid system (acetic acid and 2-ethylhexanoic acid) or sequential alkylation steps may be employed.
Procedure:
-
Cyclization: React o-phenylenediamine with acetic acid in toluene at reflux to form 2-methylbenzimidazole.
-
In-Situ Alkylation: Add 2-ethylhexyl bromide and K₂CO₃ directly to the reaction mixture, continuing reflux for 12–18 hours.
Advantages:
-
Eliminates intermediate isolation, reducing solvent use.
-
Toluene acts as both solvent and azeotroping agent for water removal.
Limitations:
-
Competing side reactions (e.g., over-alkylation) may necessitate stringent stoichiometric control.
Yield Estimate: 65–70% based on analogous one-pot benzimidazole syntheses.
Catalytic Methods Using Rare Earth Catalysts
Erbium(III) triflate [Er(OTf)₃] has emerged as a Lewis acid catalyst for benzimidazole synthesis under green chemistry conditions. Adapting this method for this compound involves:
Reaction Scheme:
-
React o-phenylenediamine with acetaldehyde (for methyl group) and 2-ethylhexanal in the presence of Er(OTf)₃ (5 mol%).
Key Parameters:
-
Molar Ratio: 1:1:1 (o-phenylenediamine : acetaldehyde : 2-ethylhexanal)
-
Solvent: Ethanol (green alternative to toluene)
-
Catalyst Recovery: Er(OTf)₃ is reusable for 3–4 cycles without significant activity loss.
Reported Yield for Analogues: 90–95% for N-ethyl-2-methylbenzimidazole.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Alkylation Method | One-Pot Method | Catalytic Method |
|---|---|---|---|
| Optimal Solvent | Toluene/DMF | Toluene | Ethanol |
| Temperature | 80–100°C | 85–90°C | 80°C |
| Reaction Time | 12–24 hours | 18–24 hours | 2 hours |
Findings:
-
Polar aprotic solvents (DMF) enhance alkylation rates but complicate purification.
-
Ethanol in catalytic methods reduces environmental impact but may limit solubility of 2-ethylhexanal.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Ethylhexyl)-2-methylbenzimidazole, and how do reaction conditions influence yield and purity?
- The synthesis of benzimidazole derivatives often involves condensation of o-phenylenediamine with carbonyl compounds or alkylation of pre-formed benzimidazoles. For example, alkylation of 2-methylbenzimidazole with 2-ethylhexyl halides under reflux conditions (e.g., in DMF or THF with a base like K₂CO₃) is a plausible route . Reaction temperature, solvent polarity, and stoichiometry of alkylating agents critically affect regioselectivity and purity. Evidence from analogous compounds suggests that prolonged heating (>6 hours) at 80–100°C improves yields but may require subsequent purification via column chromatography to remove by-products .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl and ethylhexyl groups) and rule out regioisomers .
- HPLC : Purity assessment (≥98% as per industrial standards) using reverse-phase columns with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : Matching calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- The compound exhibits acute oral toxicity (Category 3) and is classified as flammable. Recommended precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work under fume hoods to prevent inhalation of dust/aerosols .
- Storage at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Immediate decontamination with water and soap for spills; avoid solvents that may exacerbate flammability .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites . Exact exchange terms improve accuracy in predicting thermochemical properties, such as bond dissociation energies relevant to stability under oxidative conditions . Solvent effects (e.g., DMSO) can be incorporated via polarizable continuum models (PCM) to simulate reaction environments .
Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives, such as anti-inflammatory vs. cytotoxic effects?
- Systematic structure-activity relationship (SAR) studies are critical:
- Substituent variation : Compare 2-methyl vs. 2-ethylhexyl groups to assess lipophilicity and membrane permeability .
- Dose-response assays : Use in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) to identify therapeutic windows .
- Metabolic profiling : LC-MS/MS to detect reactive metabolites that may contribute to off-target toxicity .
Q. How does the 2-ethylhexyl moiety influence the compound’s pharmacokinetic properties compared to shorter alkyl chains?
- The branched 2-ethylhexyl group enhances lipophilicity (logP >3), improving blood-brain barrier penetration but potentially reducing aqueous solubility. Comparative studies with n-propyl or n-butyl analogs show:
- Increased plasma half-life : Due to reduced CYP450-mediated oxidation .
- Tissue distribution : Higher accumulation in adipose tissues, verified via radiolabeled tracer studies .
- Solubility-limitation : May require formulation with cyclodextrins or lipid-based carriers for in vivo applications .
Methodological Considerations
Q. What analytical techniques are optimal for detecting degradation products of this compound under accelerated stability testing?
- Forced degradation studies (acid/base hydrolysis, thermal stress):
- UPLC-QTOF-MS : Identifies degradation pathways (e.g., hydrolysis of the ethylhexyl chain or benzimidazole ring oxidation) .
- Kinetic modeling : Arrhenius plots to extrapolate shelf-life at standard storage conditions .
Q. How can researchers address discrepancies in reported toxicity data for benzimidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
